molecular formula C9H12FNO2 B15234290 2-((1R,2R)-1-Amino-2-hydroxypropyl)-6-fluorophenol

2-((1R,2R)-1-Amino-2-hydroxypropyl)-6-fluorophenol

Cat. No.: B15234290
M. Wt: 185.20 g/mol
InChI Key: MLCWAEBPINQEFA-XRGYYRRGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1R,2R)-1-Amino-2-hydroxypropyl)-6-fluorophenol is a chiral organic compound with significant potential in various scientific fields. Its unique structure, featuring both an amino and a hydroxyl group attached to a propyl chain, along with a fluorine atom on the phenol ring, makes it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1R,2R)-1-Amino-2-hydroxypropyl)-6-fluorophenol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-fluorophenol and (1R,2R)-1-amino-2-hydroxypropane.

    Reaction Conditions: The reaction conditions often include the use of solvents like methanol or ethanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-((1R,2R)-1-Amino-2-hydroxypropyl)-6-fluorophenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom on the phenol ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of 2-((1R,2R)-1-Amino-2-oxopropyl)-6-fluorophenol.

    Reduction: Formation of 2-((1R,2R)-1-Amino-2-hydroxypropyl)-6-fluoroaniline.

    Substitution: Formation of various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-((1R,2R)-1-Amino-2-hydroxypropyl)-6-fluorophenol has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers with specific optical properties.

Mechanism of Action

The mechanism of action of 2-((1R,2R)-1-Amino-2-hydroxypropyl)-6-fluorophenol involves its interaction with specific molecular targets:

    Molecular Targets: It can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: The compound may influence signaling pathways related to cell growth and apoptosis, making it a candidate for anticancer research.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1R,2R)-1-Amino-2-hydroxypropyl)-4-fluorophenol
  • 2-((1R,2R)-1-Amino-2-hydroxypropyl)-6-chlorophenol

Uniqueness

2-((1R,2R)-1-Amino-2-hydroxypropyl)-6-fluorophenol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different halogen substitutions.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C9H12FNO2

Molecular Weight

185.20 g/mol

IUPAC Name

2-[(1R,2R)-1-amino-2-hydroxypropyl]-6-fluorophenol

InChI

InChI=1S/C9H12FNO2/c1-5(12)8(11)6-3-2-4-7(10)9(6)13/h2-5,8,12-13H,11H2,1H3/t5-,8+/m1/s1

InChI Key

MLCWAEBPINQEFA-XRGYYRRGSA-N

Isomeric SMILES

C[C@H]([C@@H](C1=C(C(=CC=C1)F)O)N)O

Canonical SMILES

CC(C(C1=C(C(=CC=C1)F)O)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.